

# Oseltamivir-d3 Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Oseltamivir-d3 Acid*

Cat. No.: *B1489179*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties of **Oseltamivir-d3 Acid**, a deuterated isotopologue of Oseltamivir Acid. Oseltamivir Acid is the active metabolite of the antiviral drug Oseltamivir, a potent inhibitor of the neuraminidase enzyme of influenza viruses A and B.<sup>[1][2]</sup> The incorporation of deuterium atoms into the N-acetyl group of Oseltamivir Acid makes it an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as a stable isotope-labeled internal standard for accurate quantification by mass spectrometry.<sup>[1][3]</sup>

## Core Chemical Properties

**Oseltamivir-d3 Acid**, also known by its synonyms GS-4071-d3 and Ro 64-0802-d3, possesses a molecular formula of  $C_{14}H_{21}D_3N_2O_4$  and a molecular weight of 287.37 g/mol.<sup>[4][5]</sup> Its unique structure, featuring three deuterium atoms on the acetyl group, provides a distinct mass shift that is crucial for its application as an internal standard in mass spectrometry-based assays.

## Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of **Oseltamivir-d3 Acid**.

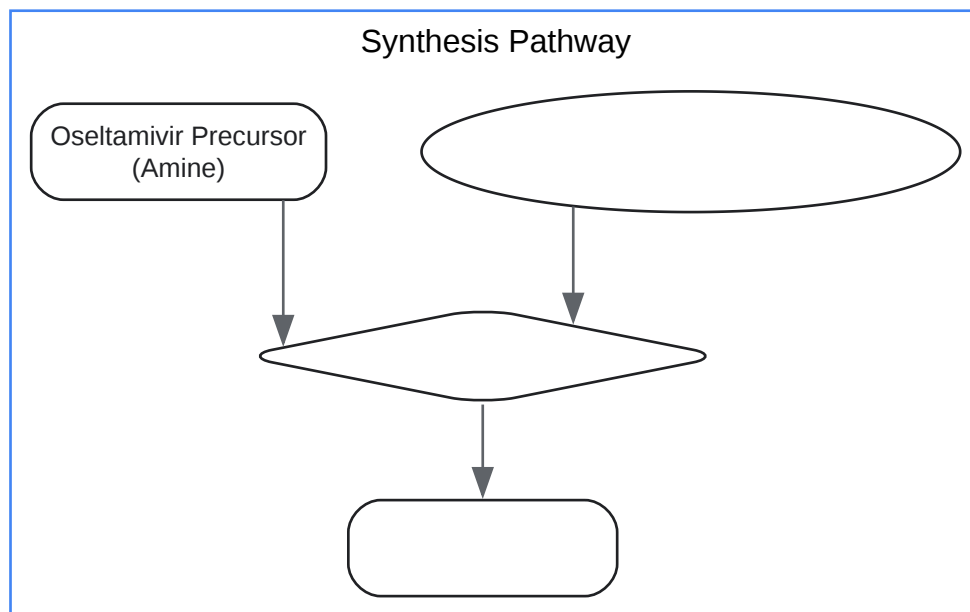
Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>21</sub> D <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	[4][5][6]
Molecular Weight	287.37 g/mol	[4][5][6]
CAS Number	1242184-43-5	[4][5]
Purity	>95% (via HPLC)	[4][5]
Isotopic Enrichment	>95%	[5]
Solubility	≥ 5 mg/mL in DMSO	
Melting Point	Not available for deuterated form. (Non-deuterated: 185.0 °C)	
Boiling Point	Not available for deuterated form. (Non-deuterated: 508.7 °C)	

## Synthesis and Isotopic Labeling

The synthesis of Oseltamivir has been extensively documented, with various routes developed to improve efficiency and yield.[7][8][9] The synthesis of **Oseltamivir-d3 Acid** follows a similar pathway, with the key modification being the introduction of the deuterated acetyl group. This is typically achieved in the final stages of the synthesis, often by reacting the amino precursor with deuterated acetic anhydride ((CD<sub>3</sub>CO)<sub>2</sub>O) or a similar deuterated acetylating agent.

Below is a logical workflow diagram illustrating the key step of deuteration in the synthesis of **Oseltamivir-d3 Acid**.

## Logical Workflow for the Synthesis of Oseltamivir-d3 Acid



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Caption: Logical workflow for the deuteration step in **Oseltamivir-d3 Acid** synthesis.

## Experimental Protocols

**Oseltamivir-d3 Acid** is primarily utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of oseltamivir and its active metabolite in biological matrices.

## Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To accurately quantify the concentration of oseltamivir and its active metabolite (oseltamivir acid) in plasma samples using **Oseltamivir-d3 Acid** as an internal standard.

Methodology:

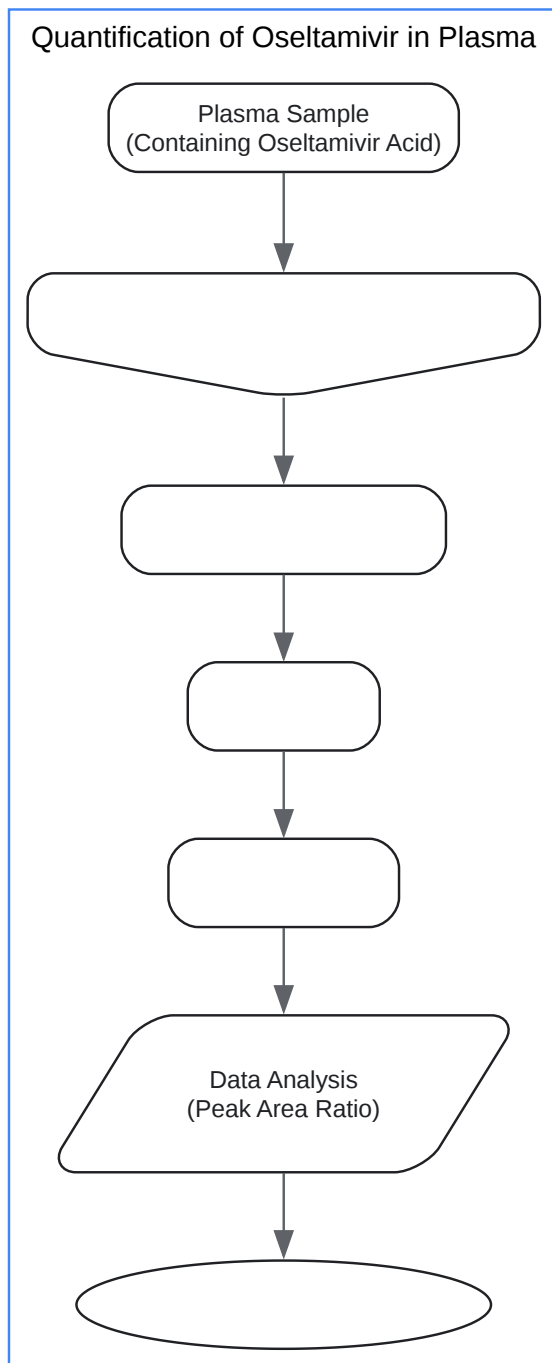
- Sample Preparation:

- To a 200  $\mu$ L aliquot of human plasma, 50  $\mu$ L of a working solution of **Oseltamivir-d3 Acid** (internal standard) is added.
- The sample is deproteinized, typically with a protein precipitating agent like acetonitrile or through solid-phase extraction (SPE).
- The mixture is vortexed and centrifuged to pellet the precipitated proteins.
- The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.
- Liquid Chromatography (LC):
  - Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m) is commonly used.
  - Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
  - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
  - Injection Volume: 5-10  $\mu$ L.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
  - Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
    - Oseltamivir Acid: The transition  $m/z$  285.2  $\rightarrow$  138.1 is often monitored.[\[3\]](#)
    - **Oseltamivir-d3 Acid**: The transition  $m/z$  288.2  $\rightarrow$  141.1 is monitored. The 3-dalton mass shift due to the deuterium atoms allows for clear differentiation from the non-deuterated analyte.

- Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the sample by referencing a calibration curve.

The use of **Oseltamivir-d3 Acid** as an internal standard corrects for variations in sample preparation and instrument response, leading to high accuracy and precision in the quantification of oseltamivir and its metabolite.

## Bioanalytical Workflow Using Oseltamivir-d3 Acid

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